
Spectroscopic Characterization of Z-3-Amino-
propenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: Z-3-Amino-propenal

Cat. No.: B1338710 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Z-3-
Amino-propenal (CAS: 25186-34-9), a reactive organic compound with potential applications

in chemical synthesis and biological systems.[1] This document compiles available

spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, to facilitate its identification and characterization. Detailed

experimental protocols for acquiring such data are also presented.

Overview of Z-3-Amino-propenal
Z-3-Amino-propenal, with the chemical formula C₃H₅NO, is an unsaturated amino aldehyde.

[1] Its structure, featuring a conjugated system with an amino group and an aldehyde, makes it

a versatile synthon in organic chemistry. The Z-configuration indicates that the amino and

aldehyde groups are on the same side of the carbon-carbon double bond.

Molecular Structure:

Spectroscopic Data
Precise spectroscopic data for Z-3-Amino-propenal is not widely available in public

databases. The following tables summarize the available and predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Data (Predicted)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.5 Doublet 1H
Aldehyde proton (-

CHO)

~7.0 Doublet of triplets 1H
Vinylic proton (=CH-

CHO)

~5.5 Doublet 1H
Vinylic proton (H₂N-

CH=)

~4.5 Broad singlet 2H Amino protons (-NH₂)

Note: Predicted data is based on computational models and may differ from experimental

values.

¹³C NMR Data

A known ¹³C NMR spectrum for the related compound, (E)-3-Aminoacrylaldehyde, was

reported by C. Skoetsch and E. Breitmaier in Chemische Berichte in 1977.[2] While specific

data for the Z-isomer from this source is not readily available, the predicted chemical shifts are

as follows:

Chemical Shift (δ) ppm Assignment

~195 Carbonyl carbon (C=O)

~150 Vinylic carbon (=CH-NH₂)

~100 Vinylic carbon (=CH-CHO)

Note: Predicted data is based on computational models and may differ from experimental

values.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹) Intensity Assignment

3300-3500 Medium, Broad N-H stretch (Amine)

3000-3100 Medium C-H stretch (Vinylic)

2720-2820 Medium C-H stretch (Aldehyde)

~1680 Strong
C=O stretch (Aldehyde,

conjugated)

~1640 Strong C=C stretch (Vinylic)

~1560 Medium N-H bend (Amine)

Note: This data is based on typical IR absorption ranges for the functional groups present in Z-
3-Amino-propenal.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

m/z Relative Intensity Possible Fragment

71 Moderate [M]⁺ (Molecular Ion)

70 High [M-H]⁺

54 Moderate [M-NH₃]⁺

43 High [M-CO]⁺ or [C₂H₃N]⁺

28 High [CO]⁺

Note: The fragmentation pattern is predicted based on the structure of Z-3-Amino-propenal
and general fragmentation rules for amines and aldehydes.[3][4][5][6]
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Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of the Z-3-Amino-propenal sample in a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical

shift calibration.[7]

Instrumentation and Data Acquisition:

Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or

higher).

For ¹H NMR, a standard pulse program is typically used.[8]

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum.

Process the acquired free induction decay (FID) signal using Fourier transformation to obtain

the NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing it into a thin, transparent disk.

Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR)-FTIR can

be used by placing a small amount of the sample directly on the ATR crystal.[9]

Instrumentation and Data Acquisition:
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Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[10][11]

Acquire a background spectrum of the empty sample holder (or clean ATR crystal) first.

Place the sample in the spectrometer and acquire the sample spectrum.

The final spectrum is the ratio of the sample spectrum to the background spectrum,

displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry
Sample Introduction and Ionization:

Introduce a small amount of the sample into the mass spectrometer, typically via direct

infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).[12]

For volatile compounds like Z-3-Amino-propenal, GC-MS with electron ionization (EI) is a

common method.[13]

In EI, the sample is bombarded with high-energy electrons, causing ionization and

fragmentation.[13]

Mass Analysis and Detection:

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

A detector counts the number of ions at each m/z value.

The resulting mass spectrum is a plot of relative ion intensity versus m/z.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Z-3-Amino-propenal.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of Z-3-
Amino-propenal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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